3-Methyl-2-phenylpiperidine

Phenylpiperidine SAR Dopamine receptor pharmacology Medicinal chemistry building blocks

3-Methyl-2-phenylpiperidine (85237-67-8) provides a unique 2-phenyl-3-methyl substitution pattern with two asymmetric centers, delivering greater conformational constraint than 2-phenylpiperidine. Available at 98% purity, it is essential for SAR investigations, asymmetric synthesis, and CNS pharmacophore studies. Procure this specific CAS to ensure stereochemical integrity and avoid confounding regioisomer substitution.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 85237-67-8
Cat. No. B3057807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylpiperidine
CAS85237-67-8
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CCCNC1C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3
InChIKeyCMBKSSTVLPZMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylpiperidine (CAS 85237-67-8) Procurement and Selection Guide: Class Identity and Baseline Specifications


3-Methyl-2-phenylpiperidine (CAS 85237-67-8) is a substituted piperidine derivative characterized by a phenyl group at the 2-position and a methyl group at the 3-position of the piperidine ring, with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . It belongs to the broader phenylpiperidine class, which has been extensively investigated for central nervous system applications, including dopamine receptor modulation, sigma receptor binding, and opioid receptor pharmacology [1][2]. This compound features two asymmetric carbon centers, yielding defined stereochemistry relevant to asymmetric synthesis and medicinal chemistry applications where stereochemical purity influences downstream binding interactions [3]. Commercially available at 98% purity from verified suppliers, this compound serves as a research intermediate and scaffold for structure-activity relationship (SAR) investigations within the phenylpiperidine chemical space .

Why Generic 3-Methyl-2-phenylpiperidine Substitution Fails: Critical Procurement Considerations for CAS 85237-67-8


Generic substitution of 3-methyl-2-phenylpiperidine (CAS 85237-67-8) with structurally related phenylpiperidine analogs is scientifically invalid without explicit comparator data. The precise substitution pattern — a phenyl group at the 2-position and a methyl group at the 3-position — establishes a unique stereoelectronic environment that distinguishes this compound from the more extensively characterized 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) scaffold, 4-phenylpiperidines (e.g., meperidine derivatives), and unsubstituted 2-phenylpiperidine [1][2]. Within the phenylpiperidine class, small positional variations in substitution have been demonstrated to produce divergent pharmacological profiles; for example, 3-methyl substitution in 4-phenylpiperidine series was shown to confer narcotic antagonist properties that were absent in the corresponding unsubstituted analogs [3]. Additionally, 3-methyl-2-phenylpiperidine is a distinct regional isomer from 2-(3-methylphenyl)piperidine and 3-phenylpiperidine analogs, with the 2-phenyl-3-methyl arrangement affecting both conformational preferences and potential binding interactions [4]. For procurement decisions requiring stereochemically defined building blocks or SAR probe molecules, substitution with a different phenylpiperidine regioisomer or stereoisomer introduces uncontrolled variables that may invalidate experimental conclusions [2].

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Substitution Pattern Specificity: 2-Phenyl-3-Methyl vs. 3-Phenyl vs. 4-Phenylpiperidine Scaffolds

The 2-phenyl-3-methyl substitution pattern of CAS 85237-67-8 represents a distinct regioisomeric configuration relative to the more extensively studied 3-phenylpiperidine and 4-phenylpiperidine scaffolds. While direct head-to-head pharmacological data for 3-methyl-2-phenylpiperidine itself is not available in peer-reviewed literature, class-level SAR evidence establishes that the position of phenyl substitution (2- vs. 3- vs. 4-) on the piperidine ring dictates fundamentally different pharmacological outcomes. Specifically, 3-phenylpiperidines have been characterized as centrally acting dopamine autoreceptor antagonists with in vivo activity on dopamine synthesis and turnover in rat models [1]. In contrast, 4-phenylpiperidines (e.g., meperidine derivatives) exhibit opioid receptor pharmacology, with 3-methyl substitution in this series shown to confer narcotic antagonist properties [2]. The 2-phenyl-3-methyl substitution pattern of CAS 85237-67-8 combines a 2-arylpiperidine core — a privileged scaffold in subtype-selective NMDA receptor antagonist development [3] — with 3-methyl stereochemical constraints that influence conformational preferences and potential binding site complementarity [4].

Phenylpiperidine SAR Dopamine receptor pharmacology Medicinal chemistry building blocks

Stereochemical Definition: Asymmetric Center Count and Implications for Synthetic Utility

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) contains two asymmetric carbon atoms (C2 bearing the phenyl substituent; C3 bearing the methyl substituent), which is a higher degree of stereochemical complexity compared to many simpler phenylpiperidine analogs . The unsubstituted 2-phenylpiperidine (CAS 3466-80-6) contains only one asymmetric center at C2 and lacks the additional stereochemical constraint imposed by the 3-methyl group [1]. This increased stereochemical definition provides researchers with a more conformationally restricted scaffold for SAR investigations, as the 3-methyl substituent influences the preferred solution conformation of the piperidine ring and may affect the spatial orientation of the 2-phenyl group relative to potential binding pockets. The compound's well-defined stereochemistry is noted in supplier documentation as enabling precise modifications for asymmetric synthesis and medicinal chemistry applications .

Asymmetric synthesis Stereochemistry Chiral building blocks

Regional Isomer Distinction: 3-Methyl-2-phenylpiperidine vs. 2-(3-Methylphenyl)piperidine

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) is a distinct regional isomer from 2-(3-methylphenyl)piperidine, despite having the identical molecular formula (C12H17N) and molecular weight (175.27 g/mol) [1]. In the target compound, the methyl group is located at the 3-position of the piperidine ring with an unsubstituted phenyl group at the 2-position. In contrast, 2-(3-methylphenyl)piperidine contains a methyl-substituted phenyl ring at the 2-position and an unsubstituted piperidine ring [1]. This distinction is pharmacologically significant because the position of the methyl substituent (on the piperidine ring vs. on the aromatic ring) alters both the basicity of the piperidine nitrogen (through inductive effects) and the spatial orientation of hydrophobic contacts. Within the phenylpiperidine class, aromatic substitution patterns have been shown to modulate dopamine receptor interactions; meta-substituted (S)-phenylpiperidines exhibit distinct effects on dopamine synthesis and release in rat brain compared to unsubstituted analogs [2].

Regioisomerism Arylpiperidine SAR Target selectivity

Commercial Purity and Supply Chain Verification: 98% Specification

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) is commercially available with a verified purity specification of 98% from established research chemical suppliers, as documented in technical datasheets with full hazard classification (H302, H315, H319, H335) and recommended handling precautions . This purity level provides a defined baseline for reproducibility in synthetic and pharmacological applications. The compound is supplied with comprehensive analytical characterization including InChIKey (CMBKSSTVLPZMFL-UHFFFAOYSA-N), canonical SMILES (CC1CCCNC1C1=CC=CC=C1), and MDL Number (MFCD09942229), enabling unambiguous identity verification independent of supplier nomenclature variations . Computed physicochemical properties include a boiling point of 266.8°C at 760 mmHg, a flash point of 115.6°C, and a density of 0.938 g/cm³ [1].

Quality control Analytical chemistry Research chemical procurement

Privileged Scaffold Alignment: 2-Arylpiperidine Core in NMDA Receptor Pharmacology

The 2-phenylpiperidine core structure present in 3-methyl-2-phenylpiperidine (CAS 85237-67-8) aligns with a privileged scaffold in NMDA receptor pharmacology. Patent literature establishes that 2-substituted piperidine analogs are selectively active as antagonists of N-methyl-D-aspartate (NMDA) receptor subtypes, with particular relevance to NR2B subtype-selective antagonists [1]. Recent reviews on NR2B subtype-selective NMDA receptor antagonists identify classical ifenprodil-like molecules containing phenylpiperidines attached to phenols or appropriate isosteres as valuable chemical leads for therapeutic development, demonstrating efficacy without the side effects observed with nonselective NMDA antagonists [2]. While specific binding data for 3-methyl-2-phenylpiperidine itself is not available in the public domain, the 2-arylpiperidine scaffold represents a validated pharmacophore for NMDA receptor modulation, distinguishing it from 3-phenylpiperidine and 4-phenylpiperidine scaffolds that are primarily associated with dopaminergic and opioid pharmacology, respectively [3].

NMDA receptor antagonists Subtype-selective pharmacology CNS drug discovery

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Building Block Applications

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) is optimally deployed as a stereochemically defined building block in asymmetric synthesis workflows. With two asymmetric carbon centers and a well-defined stereochemistry documented in supplier specifications, this compound provides greater conformational constraint than simpler phenylpiperidine analogs such as 2-phenylpiperidine (single asymmetric center) . The 98% commercial purity specification and availability of analytical identifiers (InChIKey, SMILES, MDL Number) support reproducible synthetic applications [1]. Researchers requiring a chiral 2-arylpiperidine scaffold with 3-position methyl substitution should prioritize this specific CAS number (85237-67-8) over alternative phenylpiperidine regioisomers to maintain stereochemical integrity in downstream products .

Structure-Activity Relationship (SAR) Probe for 2-Arylpiperidine Pharmacophores

For medicinal chemistry programs investigating 2-arylpiperidine-based pharmacophores — particularly those targeting NMDA receptor subtypes or exploring subtype-selective CNS agents — 3-methyl-2-phenylpiperidine (CAS 85237-67-8) provides a specific substitution pattern that differs fundamentally from the more extensively characterized 3-phenylpiperidine (dopamine autoreceptor) and 4-phenylpiperidine (opioid receptor) scaffolds [1]. The 2-phenyl-3-methyl substitution pattern enables exploration of steric and electronic effects at the piperidine ring that cannot be accessed using unsubstituted 2-phenylpiperidine or aromatic-substituted analogs [2]. This compound should be procured as a comparator molecule in SAR studies where the position of methyl substitution (on piperidine ring vs. aromatic ring) is under investigation [2].

Regioisomer-Controlled Medicinal Chemistry Library Synthesis

3-Methyl-2-phenylpiperidine (CAS 85237-67-8) is a distinct regional isomer from 2-(3-methylphenyl)piperidine, despite sharing the same molecular formula (C12H17N) and molecular weight (175.27 g/mol) [1]. In library synthesis and diversity-oriented synthesis applications, this regioisomer provides a unique structural input that differs in both the position of the methyl group (piperidine C3 vs. aromatic ring) and the predicted physicochemical properties (LogP 2.81) . Procurement of the correct CAS number (85237-67-8) is essential to avoid inadvertent substitution with the isomeric 2-(3-methylphenyl)piperidine, which would introduce uncontrolled structural variation and confound SAR interpretation [1]. This compound is appropriate for generating structurally diverse phenylpiperidine libraries for CNS target screening [2].

Reference Standard for Analytical Method Development

With verified commercial purity of 98%, documented hazard classification (H302, H315, H319, H335), and full analytical characterization data (including InChIKey CMBKSSTVLPZMFL-UHFFFAOYSA-N and canonical SMILES CC1CCCNC1C1=CC=CC=C1), 3-methyl-2-phenylpiperidine (CAS 85237-67-8) is suitable as a reference standard for analytical method development and quality control applications . The compound's computed physicochemical properties — boiling point 266.8°C at 760 mmHg, flash point 115.6°C, density 0.938 g/cm³ — provide baseline parameters for GC-MS, HPLC, and stability-indicating method development [1]. Researchers requiring a characterized phenylpiperidine reference material with defined stereochemistry and documented safety profile should prioritize procurement from suppliers providing batch-specific certificates of analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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